molecular formula C21H18N4O2 B1267428 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 53316-60-2

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1267428
CAS RN: 53316-60-2
M. Wt: 358.4 g/mol
InChI Key: VDANGQOCOBTKTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multicomponent reactions (MCRs) that are efficient for generating complex molecular scaffolds. One method employs a four-component condensation reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate, catalyzed by ionic liquids or without catalysts in aqueous media, highlighting green chemistry approaches (Nikalje et al., 2016), (Bihani et al., 2013).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's interactions and reactivity. While specific data on 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is scarce, related compounds have been studied using X-ray crystallography and spectral analysis to determine crystal structures and molecular conformations, aiding in the understanding of structural properties and interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, serving as precursors for synthesizing bioactive heterocycles. Their reactivity is leveraged to produce compounds with potential antimicrobial activities, highlighting their significance in medicinal chemistry and drug design. The synthesis routes often involve the formation of Schiff bases and subsequent reactions to yield novel compounds with diverse biological activities (El-ziaty et al., 2018).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and stability, are fundamental for the practical application of chemical compounds. These characteristics are determined through experimental observations and are essential for handling, storage, and application in various contexts. Specific data for 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was not found, but related compounds exhibit properties that suggest a high degree of stability and potential utility in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, such as reactivity towards nucleophiles, electrophiles, and various reagents, are central to their applications in synthetic chemistry. Their interactions with proteins and enzymes have been studied, providing insights into their potential therapeutic uses and mechanisms of action. The compound's ability to form stable complexes with biological macromolecules is particularly noteworthy, indicating its relevance in biochemical and pharmacological research (Yu, 2007).

Scientific Research Applications

Corrosion Inhibition

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) has demonstrated significant potential as a corrosion inhibitor. In a study focusing on the corrosion inhibition performance for mild steel in HCl solution, AMPC showed an inhibition efficiency of 96.1% at 300 ppm concentration. Both electrochemical techniques and gravimetric methods confirmed its effectiveness, highlighting its potential application in industrial settings where corrosion prevention is crucial (Yadav et al., 2016).

Green Chemistry and Catalysis

This compound has been involved in the synthesis of various pyranopyrazole derivatives using green chemistry approaches. For instance, a study detailed the use of isonicotinic acid as a dual and biological organocatalyst for synthesizing these derivatives under solvent-free conditions, highlighting an environmentally friendly method of chemical synthesis (Zolfigol et al., 2013).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potential of derivatives of this compound. For example, derivatives have been evaluated as multifunction additives for lubricating oils, showing good copper corrosion inhibition, anti-rust, and antioxidant properties (Salih & Al-Messri, 2022). Another study investigated the interaction of a similar compound with bovine serum albumin, a key aspect in drug delivery and pharmaceutical applications (Wan Yu, 2007).

Antimicrobial and Antitumor Agents

Compounds synthesized using this chemical as a key building block have shown promising antitumor and antimicrobial properties. In one study, derivatives exhibited significant activity against various cancer cell lines and bacterial strains, emphasizing their potential in medical and pharmaceutical research (Hafez & El-Gazzar, 2015).

Synthesis and Structural Analysis

The compound has been a subject of interest in synthesis and structural analysis, with studies focusing on its crystal structure and properties. Such research is fundamental for understanding the potential applications and interactions of this compound in various fields (Ganapathy et al., 2015).

properties

IUPAC Name

6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-13-18-19(14-8-10-16(26-2)11-9-14)17(12-22)20(23)27-21(18)25(24-13)15-6-4-3-5-7-15/h3-11,19H,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDANGQOCOBTKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316059
Record name 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

53316-60-2
Record name 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53316-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 298891
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC298891
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Record name 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
HT Nguyen, MNH Truong, TV Le, NT Vo… - ACS …, 2022 - ACS Publications
We report a new pathway to synthesize pyrano[2,3-c]pyrazoles and their binding mode to p38 MAP kinase. Pyrano[2,3-c]pyrazole derivatives have been prepared through a four-…
Number of citations: 12 pubs.acs.org
S Kondabanthini, NK Katari, M Srimannarayana… - Journal of Molecular …, 2022 - Elsevier
The pyrano[2,3-c]pyrazole framework was explored for the design and synthesis of compounds as potential inhibitors of SIRT1. The feasibility of this strategy was reasoned by the …
Number of citations: 5 www.sciencedirect.com
S Ghorbani, D Habibi, S Heydari - Journal of Molecular Structure, 2022 - Elsevier
A magnetic supported phenylazophenylenediamine-based La-complex (PhAzLa = Fe 3 O 4 @SiO 2 @ CPTES@PhAzPhDA@La) was designed, synthesized, characterized with …
Number of citations: 2 www.sciencedirect.com
M Zainali, MA Amrollahi - Rev. Roum. Chim, 2018 - revroum.lew.ro
This report provides a description of an efficient and simple procedure for the synthesis of pyrano [2, 3-c] pyrazole derivatives via a one-pot three-component reaction of arylmethylidene …
Number of citations: 4 revroum.lew.ro
D Azarifar, O Badalkhani… - Applied Organometallic …, 2018 - Wiley Online Library
The amino acid ionic liquid tetrabutylammonium asparaginate (TBAAsp) was immobilized on titanomagnetite (Fe 3−x Ti x O 4 ) nanoparticles in a facile one‐pot process using an …
Number of citations: 19 onlinelibrary.wiley.com
E Valiey, MG Dekamin, Z Alirezvani - International journal of biological …, 2019 - Elsevier
An environmentally benign protocol for diversity-oriented synthesis of functionalized bioactive dihydropyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives has been …
Number of citations: 58 www.sciencedirect.com
H Hegde, C Ahn, P Waribam… - Journal of the Korean …, 2018 - koreascience.kr
A series of pyrimidine annulated dihydropyrano [2, 3-c] pyrazole derivatives were synthesized and screened for their antimicrobial activity. The precursor, dihydropyrano [2, 3-c] pyrazole …
Number of citations: 4 koreascience.kr
S Nazari, M Keshavarz - Russian Journal of General Chemistry, 2017 - Springer
This report describes a new and convenient procedure for heterogenization of L-proline organocatalyst, which is based on non-covalent immobilization of L-proline on the surface of …
Number of citations: 10 link.springer.com
AK Pandey, A Kumar, SC Shrivastava - Russian Journal of Organic …, 2021 - Springer
A simple, green, and efficient protocol has been developed for the synthesis of biologically active 1,4dihydropyrano[2,3c]pyrazole derivatives via one-pot four-component reaction of …
Number of citations: 2 link.springer.com
M Murahari, V Mahajan, S Neeladri, MS Kumar… - Bioorganic …, 2019 - Elsevier
The design and synthesis of novel pyrazole based derivatives has been carried out using the ligand based approach like pharmacophore and QSAR modelling of reported pyrazoles …
Number of citations: 31 www.sciencedirect.com

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